molecular formula C10H13N B1602173 N-methyl-2,3-dihydro-1H-inden-2-amine CAS No. 24445-44-1

N-methyl-2,3-dihydro-1H-inden-2-amine

Cat. No.: B1602173
CAS No.: 24445-44-1
M. Wt: 147.22 g/mol
InChI Key: SXWZQUCTTOBHJT-UHFFFAOYSA-N
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Mechanism of Action

N-Methyl-2,3-dihydro-1H-inden-2-amine

, also known as N-methyl-2-aminoindane , is a psychoactive drug and research chemical . Here is an overview of its mechanism of action:

Future Directions

The metabolic fate of N-methyl-2,3-dihydro-1H-inden-2-amine has been studied, which could provide insights for future research . Additionally, a series of new 2,3-dihydro-1H-inden-1-amine derivatives have been synthesized as part of ongoing research .

Biochemical Analysis

Biochemical Properties

N-methyl-2,3-dihydro-1H-inden-2-amine is believed to interact with various enzymes, proteins, and other biomolecules. It has been found to have high affinity as a norepinephrine reuptake inhibitor . It also has affinity as a TAAR1 receptor agonist, an Alpha-2A adrenergic receptor agonist, and as a binding agent at the 5-HT1A and 5-HT2A receptors .

Cellular Effects

It is speculated that this compound most likely acts as both a dopamine and norepinephrine releasing agent . This means it effectively boosts the levels of the norepinephrine and dopamine neurotransmitters in the brain by binding to and partially blocking the transporter proteins that normally remove those monoamines from the synaptic cleft .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various receptors and transporters. As mentioned earlier, it acts as a norepinephrine reuptake inhibitor and a TAAR1 receptor agonist . It also binds to the Alpha-2A adrenergic receptor, 5-HT1A, and 5-HT2A receptors . These interactions can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Studies have been conducted to identify the main metabolites of this compound in biological samples . These studies have identified seven main metabolites in the urine, including 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Metabolic Pathways

The metabolic pathways of this compound involve several enzymes and cofactors. A study on the metabolism of this compound identified seven main metabolites in the urine . These metabolites were identified as 2-aminoindane (2AI), two hydroxy-2AI, and four hydroxy-N-methyl-2,3-dihydro-1H-inden-2-amine .

Preparation Methods

Industrial Production Methods: Industrial production methods for N-methyl-2-AI (hydrochloride) are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and solvents, and optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N-methyl-2-AI (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    2-aminoindane: The parent compound of N-methyl-2-AI, lacking the N-methyl group.

    Methamphetamine: A structurally related stimulant with a different pharmacological profile.

    5,6-methylenedioxy-2-aminoindane (MDAI): A controlled analog with a methylenedioxy substituent.

Uniqueness: N-methyl-2-AI (hydrochloride) is unique due to its selective norepinephrine reuptake inhibition and releasing properties, which differentiate it from other similar compounds. Its structural rigidity, compared to methamphetamine, may contribute to its distinct pharmacological effects .

Properties

IUPAC Name

N-methyl-2,3-dihydro-1H-inden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-11-10-6-8-4-2-3-5-9(8)7-10/h2-5,10-11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWZQUCTTOBHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901010100
Record name N-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24445-44-1
Record name NM-2-AI
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024445441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methyl-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901010100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLINDAN-2-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZLW84Y27HG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a suspension of 1.13 g (30 mmol) of anhydrous lithium aluminium hydride in 150 ml of tetrahydrofuran was added a solution of 2.2 g of ethyl indan-2-carbamate in 50 ml of the same solvent. The mixture was heated to reflux, allowed to cool, hydrolysed with an excess of aqueous 1N sodium hydroxide solution, and the mixture was filtered, concentrated and distilled at about 100 Pa at 150° C. 3.5 g of oil were obtained.
Quantity
1.13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
same solvent
Quantity
50 mL
Type
solvent
Reaction Step Two
Name

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, a solution of the carbamate 2-(ethoxycarbonyl-amino)indane (6.07 g, 29.6 mmol) in Et2O (100 mL) is added slowly to a mixture of LiAlH4 (1.70 g, 44.7 mmol) in Et2O (100 ml) chilled at 0°. The resulting mixture is stirred for 18 h and allowed to warm to 20°. The reaction mixture is re-chilled to 0° and treated cautiously with H2O (1.7 mL), 15% NaOH (1.7 mL) and again H2O (5.1 mL). The mixture is stirred for 20 minutes, warming slowly to 20°. The precipitate is vacuum filtered and the filtrate extracted into 1N HCl. The acid solution is washed with fresh Et2O, then basified with cold 1N NaOH. The cloudy mixture is extracted with Et2O, washed with saturated brine, dried over Na2SO4, is filtered and concentrated to an oil.
Name
carbamate 2-(ethoxycarbonyl-amino)indane
Quantity
6.07 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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